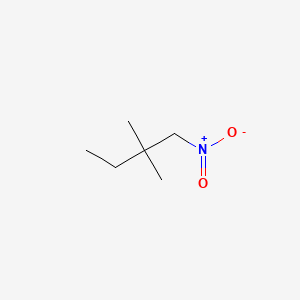

2,2-Dimethyl-1-nitrobutane

Description

Properties

CAS No. |

2625-29-8 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2,2-dimethyl-1-nitrobutane |

InChI |

InChI=1S/C6H13NO2/c1-4-6(2,3)5-7(8)9/h4-5H2,1-3H3 |

InChI Key |

BJNROHKGPXDHBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,2-Dimethyl-1-nitrobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for 2,2-dimethyl-1-nitrobutane. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust, two-step synthetic pathway starting from a commercially available alcohol. Furthermore, it presents a detailed, predicted spectroscopic analysis based on data from analogous compounds and established principles of organic spectroscopy. This guide is intended to serve as a foundational resource for researchers requiring the synthesis and characterization of this compound for applications in drug development and organic synthesis.

Introduction

Nitroalkanes are a versatile class of organic compounds that serve as valuable intermediates in a wide array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the parent molecule, making these compounds useful synthons for the construction of more complex molecular architectures. Specifically, primary nitroalkanes are precursors to aldehydes, ketones, and amines, and can participate in carbon-carbon bond-forming reactions such as the Henry reaction. This compound, with its sterically hindered neopentyl-like scaffold, presents an interesting target for synthetic chemists. This guide details a practical synthetic approach and provides an in-depth predictive analysis of its spectroscopic characteristics.

Proposed Synthesis of this compound

A two-step synthetic pathway is proposed, commencing with the conversion of 2,2-dimethyl-1-butanol to a primary alkyl halide, followed by a nucleophilic substitution with a nitrite salt to introduce the nitro group.

Step 1: Synthesis of 1-Bromo-2,2-dimethylbutane

The initial step involves the bromination of 2,2-dimethyl-1-butanol. The use of phosphorus tribromide (PBr₃) is recommended for this transformation as it is effective for converting primary alcohols to alkyl bromides and proceeds with minimal risk of rearrangement.[1][2][3][4]

Reaction:

3 (CH₃)₃CCH₂CH₂OH + PBr₃ → 3 (CH₃)₃CCH₂CH₂Br + H₃PO₃

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction on the resulting 1-bromo-2,2-dimethylbutane using a nitrite salt. The Kornblum modification of the Victor Meyer reaction, which employs sodium nitrite in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is a suitable method for this conversion. This approach favors the formation of the nitroalkane over the isomeric alkyl nitrite.

Reaction:

(CH₃)₃CCH₂CH₂Br + NaNO₂ → (CH₃)₃CCH₂CH₂NO₂ + NaBr

Experimental Protocols

Synthesis of 1-Bromo-2,2-dimethylbutane

Materials:

-

2,2-Dimethyl-1-butanol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Pyridine (optional, as a weak base)[1]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place 2,2-dimethyl-1-butanol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Slowly pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-bromo-2,2-dimethylbutane.

-

Purify the crude product by fractional distillation.

Synthesis of this compound

Materials:

-

1-Bromo-2,2-dimethylbutane

-

Sodium nitrite (NaNO₂)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-2,2-dimethylbutane and sodium nitrite in DMF or DMSO.

-

Heat the reaction mixture with stirring to a temperature between 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Separate the organic layer and wash it multiple times with deionized water to remove the DMF/DMSO, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Predicted Characterization Data

The following characterization data for this compound is predicted based on the analysis of structurally similar compounds, such as 1-nitrohexane, and general spectroscopic principles for nitroalkanes.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Boiling Point | ~160-170 °C |

| Appearance | Colorless liquid |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show four distinct signals. The chemical shifts are estimated based on the spectrum of 1-nitrohexane.[5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Triplet | 2H | -CH₂-NO₂ |

| ~2.0 | Triplet | 2H | -C(CH₃)₂-CH₂-CH₂-NO₂ |

| ~1.3 | Quartet | 2H | -CH₂-CH₃ |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show five distinct signals. The chemical shifts are estimated based on the spectrum of 1-nitrohexane and standard chemical shift tables.[6][7][8]

| Chemical Shift (ppm) | Assignment |

| ~75 | -CH₂-NO₂ |

| ~35 | -C(CH₃)₃ |

| ~30 | -CH₂-CH₂-NO₂ |

| ~29 | -C(CH₃)₃ |

| ~8 | -CH₂-CH₃ |

IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic strong absorbances for the nitro group.[9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkane) |

| ~1550 | Strong | Asymmetric NO₂ stretching |

| ~1370 | Medium | Symmetric NO₂ stretching |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show fragmentation patterns typical for nitroalkanes, including the loss of the nitro group.[10]

| m/z | Relative Intensity | Assignment |

| 131 | Low | [M]⁺ (Molecular ion) |

| 85 | Moderate | [M - NO₂]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 41 | Moderate | [C₃H₅]⁺ |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable organic transformations. The predicted spectroscopic data offers a valuable reference for the confirmation of the final product's identity and purity. This document is intended to facilitate further research and application of this compound in various fields of chemical science.

References

- 1. byjus.com [byjus.com]

- 2. brainly.com [brainly.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 1-NITROHEXANE(646-14-0) 1H NMR [m.chemicalbook.com]

- 6. 1-NITROHEXANE(646-14-0) 13C NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 10. Hexane, 1-nitro- [webbook.nist.gov]

Spectroscopic Profile of 2,2-Dimethyl-1-nitrobutane: A Technical Guide

This technical guide provides a predicted spectroscopic profile of 2,2-Dimethyl-1-nitrobutane, targeting researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using reputable online prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | Triplet | 2H | -CH₂-NO₂ |

| ~1.6 - 1.8 | Quartet | 2H | -CH₂-CH₃ |

| ~0.9 - 1.1 | Singlet | 6H | -C(CH₃)₂- |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Carbon Type |

| ~75 - 80 | -CH₂-NO₂ |

| ~35 - 40 | -C(CH₃)₂- |

| ~30 - 35 | -CH₂-CH₃ |

| ~20 - 25 | -C(CH₃)₂- |

| ~5 - 10 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2870 | Strong | C-H stretch (alkane) |

| ~1550 | Strong | N-O asymmetric stretch (nitro group) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1370 | Strong | N-O symmetric stretch (nitro group) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 131 | Low | [M]⁺ (Molecular Ion) |

| 85 | High | [M - NO₂]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Medium | [C₃H₅]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal is clean and a background spectrum has been collected.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.

Data Acquisition:

-

The sample is vaporized and enters the ion source.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

Technical Guide: 2,2-Dimethyl-1-nitrobutane - Physicochemical Profile and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 2,2-Dimethyl-1-nitrobutane is publicly available. This guide is based on established chemical principles and data from structurally related compounds. All properties and protocols should be considered theoretical and require experimental validation.

Introduction

This compound is a nitroalkane derivative of neohexane. The introduction of the nitro group onto the 2,2-dimethylbutane backbone imparts significant changes in polarity and reactivity compared to the parent alkane. This document provides an in-depth overview of the inferred physical and chemical properties of this compound, a plausible synthetic route, and expected reactivity, targeting professionals in research and drug development.

Physicochemical Properties

| Property | Estimated Value | Basis of Estimation |

| Molecular Formula | C₆H₁₃NO₂ | Structural analysis |

| Molecular Weight | 131.17 g/mol | Calculated from the molecular formula[3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic nitro compounds |

| Boiling Point | 165-185 °C | The polar nitro group introduces strong dipole-dipole interactions, significantly increasing the boiling point from that of 2,2-dimethylbutane (49.7°C)[1]. |

| Melting Point | < -20 °C | The bulky tert-butyl group may disrupt crystal lattice packing, leading to a low melting point. |

| Density | ~0.95 g/mL | The addition of the heavier nitro group increases the density compared to 2,2-dimethylbutane (0.649 g/mL)[1]. |

| Water Solubility | Slightly soluble | The polar nitro group enhances water solubility compared to the parent alkane, but the C6 alkyl chain limits it. |

| LogP | ~2.1 | Estimated based on the contribution of the nitro group and the alkyl chain. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via nucleophilic substitution of a suitable haloalkane with a nitrite salt. A detailed, albeit theoretical, experimental protocol is provided below.

General Synthetic Scheme

The reaction proceeds by an SN2 mechanism where the nitrite ion displaces a halide from 1-halo-2,2-dimethylbutane.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-2,2-dimethylbutane

-

Sodium nitrite (NaNO₂)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with sodium nitrite (1.2 equivalents) and DMSO (100 mL). The mixture is stirred until the salt is fully dissolved.

-

Addition of Alkyl Halide: 1-Bromo-2,2-dimethylbutane (1.0 equivalent) is added dropwise to the stirred solution at room temperature over 30 minutes.

-

Reaction: The reaction mixture is heated to 50°C and stirred for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-cold deionized water and extracted with diethyl ether (3 x 75 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum fractional distillation to yield this compound as a clear liquid.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the nitro group.

Reduction to Amine

The nitro group can be readily reduced to the corresponding primary amine, 2,2-dimethyl-1-butanamine, a valuable building block in medicinal chemistry.

Reaction Pathway Diagram:

Caption: Reduction of this compound to its corresponding amine.

Acidity of α-Protons

The protons on the carbon atom adjacent to the nitro group (α-protons) are acidic and can be removed by a base to form a nitronate anion. This anion is a versatile nucleophile in carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction.

Potential Applications

-

Intermediate in Organic Synthesis: Its ability to be converted into an amine or used as a nucleophile makes it a potentially useful intermediate in the synthesis of more complex molecules.

-

Solvent Properties: While not extensively studied, its polarity suggests it could serve as a solvent for specific applications.

Safety and Handling

Specific safety data for this compound is not available. However, based on general knowledge of nitroalkanes and the parent alkane, the following precautions are advised:

-

Flammability: The compound is expected to be combustible. The parent alkane, 2,2-dimethylbutane, is highly flammable[7][8].

-

Toxicity: Nitroalkanes can be toxic upon inhalation, ingestion, or skin contact. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles[7].

-

Stability: While generally stable, nitroalkanes can decompose at high temperatures to produce toxic nitrogen oxides[7]. Avoid excessive heating and ensure proper storage conditions.

This document serves as a foundational guide to the anticipated properties and chemistry of this compound. All information herein should be supplemented with rigorous experimental investigation.

References

- 1. 2,2-Dimethylbutane - Wikipedia [en.wikipedia.org]

- 2. Butane, 2,2-dimethyl- [webbook.nist.gov]

- 3. 2,3-Dimethyl-2-nitrobutane | C6H13NO2 | CID 520671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dimethyl-3-nitrobutane|lookchem [lookchem.com]

- 5. 2,2-Dimethyl-3-nitrobutane | C6H13NO2 | CID 13468670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dimethyl-2-nitrobutane

A Note on Nomenclature: This technical guide focuses on the compound 2,3-dimethyl-2-nitrobutane. Initial searches for "2,2-dimethyl-1-nitrobutane" did not yield a conclusive CAS number or dedicated experimental data, suggesting that this nomenclature may be non-standard or refer to a less common isomer. The following information pertains to the well-documented isomer, 2,3-dimethyl-2-nitrobutane.

Compound Identification and Properties

2,3-Dimethyl-2-nitrobutane is a nitroalkane compound. Its molecular and physical properties are summarized below.

| Property | Value |

| CAS Number | 34075-28-0 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 2,3-Dimethyl-2-nitrobutane |

| Canonical SMILES | CC(C)C(C)(C)N(=O)O |

Molecular Structure

The structure of 2,3-dimethyl-2-nitrobutane consists of a butane backbone with two methyl groups at the second and third carbon atoms, and a nitro group also attached to the second carbon.

Caption: Molecular structure of 2,3-dimethyl-2-nitrobutane.

Experimental Protocols: Synthesis

A common method for the synthesis of 2,3-dimethyl-2,3-dinitrobutane, a related compound, involves the reaction of 2-nitropropane with sodium hydroxide and bromine. While a specific protocol for the mono-nitro compound is not detailed in the provided results, a general approach for the synthesis of nitroalkanes involves the reaction of an alkyl halide with a nitrite salt.

General Synthesis of a Nitroalkane (Illustrative)

This protocol describes a general method for the synthesis of nitroalkanes via nucleophilic substitution.

Materials:

-

Alkyl halide (e.g., 2-bromo-2,3-dimethylbutane)

-

Sodium nitrite (NaNO₂)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the alkyl halide in DMF in a round-bottom flask.

-

Add sodium nitrite to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitroalkane.

-

Purify the product by column chromatography on silica gel.

Caption: General workflow for the synthesis of a nitroalkane.

Potential Applications and Further Research

Nitroalkanes are versatile intermediates in organic synthesis. They can be reduced to form amines, used in carbon-carbon bond-forming reactions (such as the Henry reaction), and can serve as precursors to other functional groups. Further research on 2,3-dimethyl-2-nitrobutane could explore its reactivity in these transformations and investigate its potential biological activities. The steric hindrance around the nitro group, due to the adjacent methyl groups, may impart unique reactivity and stability to this molecule, warranting further investigation for applications in materials science and drug development.

Technical Guide: Solubility of 2,2-Dimethyl-1-nitrobutane in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the solubility characteristics of 2,2-Dimethyl-1-nitrobutane. Due to the absence of specific published quantitative solubility data for this compound, this document outlines its predicted solubility based on general chemical principles and provides standardized experimental protocols for its empirical determination. The methodologies and logical workflows presented herein are designed to equip researchers with the necessary tools to assess the solubility of this and similar nitroalkane compounds in various organic solvents.

This compound is a nitroalkane with the molecular formula C₆H₁₃NO₂. Its structure, featuring a branched alkyl group (a neohexyl variant) and a polar nitro group, suggests a nuanced solubility profile. The bulky, nonpolar alkyl chain is expected to dominate its behavior in nonpolar solvents, while the polar nitro group will influence its solubility in more polar media. Understanding its solubility is crucial for applications in synthesis, purification, and formulation development.

Predicted Solubility Profile

The table below summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by polarity.

| Solvent | Formula | Type | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | High | The nonpolar alkyl chain of the solute has strong affinity for nonpolar alkane solvents. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | High | Similar nonpolar characteristics promote dissolution. |

| Diethyl Ether | C₄H₁₀O | Slightly Polar | High | Ether can solvate both nonpolar alkyl chains and, to a lesser extent, the polar nitro group. |

| Chloroform | CHCl₃ | Polar | Moderate to High | The polarity is suitable for dissolving compounds with both polar and nonpolar regions. |

| Ethyl Acetate | C₄H₈O₂ | Polar | Moderate | Offers a balance of polarity that can accommodate the nitroalkane structure. |

| Acetone | C₃H₆O | Polar Aprotic | Moderate | The polar nature of the solvent will interact favorably with the nitro group. |

| Ethanol | C₂H₅OH | Polar Protic | Low to Moderate | The hydrogen-bonding capability of ethanol is less compatible with the nitroalkane structure. |

| Methanol | CH₃OH | Polar Protic | Low | Higher polarity and hydrogen bonding make it a poorer solvent for the large alkyl group. |

| Water | H₂O | Polar Protic | Very Low / Insoluble | The large, nonpolar C6 alkyl group prevents significant dissolution in water.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Moderate | High polarity allows for interaction with the nitro group, but may be less effective for the alkyl portion. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The isothermal saturation or "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID; or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid or a separate liquid phase after equilibration is essential to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow for the separation of the saturated solution from the excess solute.

-

Sample Extraction: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved solute.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any microscopic particulates.

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a suitable analytical method (GC or HPLC).

-

Construct a calibration curve and determine the concentration of the solute in the saturated sample.

-

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualization of Methodologies

Logical Workflow for Solubility Classification

The following diagram illustrates a systematic approach to classifying the solubility of a neutral organic compound like this compound. This qualitative analysis helps in selecting appropriate solvents for further quantitative study.[1][3]

Caption: Logical workflow for the qualitative solubility classification of an organic compound.

Experimental Workflow for Quantitative Measurement

This diagram outlines the key steps of the isothermal shake-flask method for determining quantitative solubility.

Caption: Experimental workflow for the quantitative determination of solubility via the shake-flask method.

References

A Technical Guide to the Determination of Thermochemical Properties of 2,2-Dimethyl-1-nitrobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the experimental methodologies for determining the key thermochemical properties of 2,2-Dimethyl-1-nitrobutane. In the absence of readily available experimental data for this specific compound, this document serves as a comprehensive overview of the established protocols that can be employed to measure its standard enthalpy of formation, enthalpy of vaporization, and heat capacity. These parameters are crucial for understanding the energetic characteristics of a molecule, which is vital in fields ranging from chemical process design to drug development.

Data Presentation

As extensive experimental thermochemical data for this compound is not available in the public domain, this section provides a template for how such data, once determined, should be structured for clarity and comparative analysis.

Table 1: Thermochemical Properties of this compound

| Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | Combustion Calorimetry |

| Enthalpy of Vaporization | ΔvapH | To be determined | Vapor Pressure Measurement |

| Molar Heat Capacity (liquid) | Cp(l) | To be determined | Calorimetry |

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the accurate determination of thermochemical properties. The following sections describe the standard methodologies.

Determination of the Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.[1][2]

Principle: The compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Experimental Workflow:

Caption: Workflow for determining the standard enthalpy of formation.

Detailed Steps:

-

Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[2]

-

Sample Preparation: A known mass of this compound is placed in a sample holder. A fuse wire of known mass and combustion energy is attached.[2]

-

Bomb Assembly and Pressurization: The sample holder is placed inside the steel bomb, which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimetry: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Analysis of Products: After the experiment, the bomb is depressurized. The interior is rinsed with a known volume of distilled water. The resulting solution is titrated with a standard base to determine the amount of nitric acid formed from the nitrogen in the sample and the residual nitrogen in the air.[1]

-

Calculations:

-

The total heat released (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (q_total = C_cal * ΔT).

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid.

-

The internal energy of combustion (ΔE_comb) is calculated from the corrected heat release and the moles of the sample.

-

The enthalpy of combustion (ΔH_comb) is then calculated from ΔE_comb using the relationship ΔH = ΔE + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the substance as a function of temperature. Several methods are suitable for organic compounds.[3][4]

Principle: The Clausius-Clapeyron equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization. By measuring the vapor pressure at different temperatures, ΔvapH can be determined from the slope of a plot of ln(P) versus 1/T.

Experimental Methods:

-

Gas Saturation Method: This method is suitable for compounds with low vapor pressures.[4]

-

A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.[4]

-

The gas becomes saturated with the vapor of the compound.

-

The amount of the compound transported by the gas is determined, often by trapping and weighing it.[4]

-

The partial pressure of the compound (its vapor pressure) can then be calculated from the amount of substance transported and the total volume of the inert gas passed through.

-

This procedure is repeated at several different temperatures.

-

-

Ebulliometry (Dynamic Method): This technique involves measuring the boiling temperature of the liquid at various externally controlled pressures.[4] An ebulliometer, such as a Scott ebulliometer, is used for this purpose. This method is suitable for a pressure range of approximately 1 mbar to 1 bar.[4]

Data Analysis Workflow:

Caption: Data analysis workflow for determining ΔvapH.

Determination of Heat Capacity

The molar heat capacity (Cp) of liquid this compound can be measured using techniques such as differential scanning calorimetry (DSC) or adiabatic calorimetry.

Principle (DSC): A small, known mass of the sample is heated at a constant rate, and the heat flow required to do so is compared to the heat flow required to heat an empty reference pan under the same conditions. The difference in heat flow is proportional to the heat capacity of the sample.

Experimental Procedure (DSC):

-

A baseline is established by running the DSC with two empty pans.

-

A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.

-

A known mass of this compound is hermetically sealed in an aluminum pan.

-

The sample is subjected to a precise, linear temperature ramp.

-

The heat flow to the sample is measured relative to the empty reference pan.

-

The heat capacity is calculated from the measured heat flow, the heating rate, and the mass of the sample.

Conclusion

While specific thermochemical data for this compound are not currently well-documented in publicly accessible literature, the experimental protocols outlined in this guide provide a clear pathway for their determination. The application of bomb calorimetry, vapor pressure measurement techniques, and differential scanning calorimetry will yield the standard enthalpy of formation, enthalpy of vaporization, and heat capacity, respectively. These values are fundamental for the comprehensive chemical and thermodynamic characterization of this compound, providing essential data for researchers in various scientific and industrial fields.

References

Navigating the Data Gap: A Technical Guide to the Potential Hazards of 2,2-Dimethyl-1-nitrobutane

A comprehensive review of available safety data for 2,2-Dimethyl-1-nitrobutane reveals a significant lack of specific experimental information. To provide a preliminary hazard assessment for researchers, scientists, and drug development professionals, this guide summarizes the known properties of structurally related compounds and outlines standard experimental protocols for safety evaluation.

Due to the absence of dedicated studies on this compound, this document leverages data from analogous substances, including 2,2-dimethylbutane, 2,2-dimethyl-3-nitrobutane, and 2,3-dimethyl-2,3-dinitrobutane, to infer potential hazards. It is critical to note that this information should be used as a precautionary guide, and any handling or research involving this compound should be conducted with the utmost caution, assuming it may possess significant hazards until experimentally verified.

Comparative Safety Data of Analogous Compounds

To facilitate a preliminary risk assessment, the following tables summarize the available quantitative and qualitative safety data for structurally similar compounds.

Table 1: Physical and Chemical Properties of Analogous Compounds

| Property | 2,2-Dimethylbutane | 2,2-Dimethyl-3-nitrobutane (Computed) |

| CAS Number | 75-83-2 | 599-02-0 |

| Molecular Formula | C6H14 | C6H13NO2 |

| Molecular Weight | 86.18 g/mol | 131.17 g/mol |

| Boiling Point | 49.7 °C | Not Available |

| Flash Point | -48 °C | Not Available |

| Appearance | Colorless liquid | Not Available |

Table 2: GHS Hazard Classifications of Analogous Compounds

| Hazard Class | 2,2-Dimethylbutane | 2,3-Dimethyl-2,3-dinitrobutane |

| Flammable Liquids | Category 2 | Not Classified |

| Skin Corrosion/Irritation | Category 2 | No data available |

| Serious Eye Damage/Eye Irritation | Category 2A | No data available |

| Aspiration Hazard | Category 1 | No data available |

| Specific target organ toxicity — single exposure | Category 3 (Central nervous system) | No data available |

| Acute Toxicity (Oral) | Not Classified | Category 2 |

| Hazardous to the Aquatic Environment (Acute) | Category 2 | No data available |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | No data available |

Table 3: Toxicological Data of Analogous Compounds

| Endpoint | Species | Route | Value | Compound |

| LD50 | Rat | Oral | > 2000 mg/kg | 2,2-Dimethylbutane |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | 2,2-Dimethylbutane |

| LC50 | Rat | Inhalation | > 20 mg/L (4h) | 2,2-Dimethylbutane |

| LD50 | Rat | Oral | 50 mg/kg[1] | 2,3-Dimethyl-2,3-dinitrobutane |

Inferred Hazard Profile for this compound

Based on the data from analogous compounds, this compound should be treated as a potentially hazardous substance. Key areas of concern include:

-

Flammability: The presence of the hexane backbone, similar to 2,2-dimethylbutane, suggests that it may be a highly flammable liquid.

-

Aspiration Toxicity: If ingested, there is a potential for aspiration into the lungs, which can be fatal. This is a known hazard for many low-viscosity hydrocarbons.

-

Skin and Eye Irritation: Like many organic solvents, it may cause skin and eye irritation upon contact.

-

Acute Toxicity: The nitro group in the structure raises a significant concern for toxicity. As seen with 2,3-dimethyl-2,3-dinitrobutane, nitroalkanes can exhibit high acute oral toxicity.

Standardized Experimental Protocols for Hazard Assessment

In the absence of specific experimental data for this compound, the following are detailed methodologies for key toxicological endpoints, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are provided as a reference for any future safety evaluation studies.

Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The method involves administering the substance orally to a group of animals at one of the defined dose levels. The outcome of the test is a classification of the substance into a GHS category.

-

Animal Model: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are interpreted to classify the substance according to the GHS criteria for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

-

Objective: To determine the skin irritation potential of a substance using an in vitro model.

-

Principle: The test system uses a reconstructed human epidermis model. The substance is applied topically to the epidermis, and cell viability is measured to assess irritation.

-

Procedure:

-

The test substance is applied to the surface of the skin tissue model.

-

Following a defined exposure period, the substance is removed by washing.

-

The tissue is incubated to allow for recovery.

-

Cell viability is determined by the enzymatic conversion of a marker substrate (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

-

-

Data Analysis: A substance is identified as an irritant if the mean cell viability is below a defined threshold (typically ≤ 50%).

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD Guideline 437)

-

Objective: To identify substances that can cause serious eye damage using an ex vivo model.

-

Principle: The test uses isolated bovine corneas. The substance is applied to the cornea, and the resulting opacity and permeability are measured.

-

Procedure:

-

Corneas are obtained from freshly slaughtered cattle.

-

The test substance is applied to the epithelial surface of the cornea.

-

After a defined exposure period, the substance is rinsed off.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea.

-

-

Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance according to its potential for causing serious eye damage.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the hazard assessment process, the following diagrams illustrate a general workflow and a hypothetical signaling pathway for toxicity.

Caption: A generalized workflow for chemical hazard assessment.

Caption: A generic signaling pathway for chemical-induced cell death.

Conclusion

The current body of scientific literature lacks specific safety and toxicological data for this compound. This technical guide provides a preliminary hazard assessment based on data from structurally analogous compounds. It is imperative that this substance be handled with extreme care, assuming it to be flammable, an aspiration hazard, a skin and eye irritant, and acutely toxic. The provided standardized experimental protocols offer a roadmap for future studies to definitively characterize the hazard profile of this compound. Until such data is available, a cautious and informed approach is essential for ensuring the safety of all personnel.

References

An In-depth Technical Guide to the Historical Synthesis of 2,2-Dimethyl-1-nitrobutane

Audience: Researchers, scientists, and drug development professionals.

The primary historical methods for the synthesis of primary nitroalkanes from alkyl halides are the Victor Meyer reaction, which employs silver nitrite, and the Kornblum reaction, which utilizes sodium nitrite.[1][2] Given that neopentyl iodide can be synthesized from neopentyl alcohol, this provides a viable starting point for the proposed synthesis.[1]

Proposed Historical Synthesis Pathway

The most probable historical route to 2,2-dimethyl-1-nitrobutane involves a two-step process:

-

Synthesis of Neopentyl Iodide: The preparation of neopentyl iodide from neopentyl alcohol.

-

Nitration of Neopentyl Iodide: The subsequent reaction of neopentyl iodide with a metallic nitrite to yield this compound. This step could be achieved via the Victor Meyer reaction or the Kornblum reaction.

The overall reaction scheme is presented below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis, reconstructed from general historical procedures.

Step 1: Synthesis of Neopentyl Iodide from Neopentyl Alcohol

This procedure is adapted from established methods for the conversion of primary alcohols to alkyl iodides.[1]

-

Materials:

-

Neopentyl alcohol

-

Triphenyl phosphite

-

Methyl iodide

-

Apparatus for reflux and distillation

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine neopentyl alcohol, triphenyl phosphite, and methyl iodide.

-

Heat the mixture to reflux. The reaction progress can be monitored by the temperature of the refluxing liquid.

-

After the reaction is complete (typically several hours), cool the mixture.

-

Isolate the crude neopentyl iodide by distillation under reduced pressure.

-

Wash the distilled product with water and a dilute sodium hydroxide solution to remove impurities.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and perform a final distillation to obtain pure neopentyl iodide.

-

Step 2: Synthesis of this compound via the Victor Meyer Reaction

This protocol is a generalized procedure for the Victor Meyer reaction.[1]

-

Materials:

-

Neopentyl iodide

-

Silver nitrite (AgNO₂)

-

Dry diethyl ether

-

Apparatus for reflux and filtration

-

-

Procedure:

-

In a round-bottom flask, suspend finely powdered silver nitrite in an excess of dry diethyl ether.

-

Add a solution of neopentyl iodide in dry diethyl ether to the suspension dropwise with stirring.

-

Heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by the formation of a silver iodide precipitate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the silver iodide precipitate.

-

Wash the filtrate with water and a dilute sodium bicarbonate solution to remove any acidic byproducts and unreacted silver nitrite.

-

Dry the ethereal solution over a suitable drying agent.

-

Remove the diethyl ether by distillation.

-

Purify the resulting crude this compound by fractional distillation under reduced pressure. A significant byproduct of this reaction is the corresponding alkyl nitrite, which would need to be separated.[1]

-

Data Presentation

Due to the absence of specific historical experimental data for the synthesis of this compound, the following table presents plausible quantitative data based on typical yields and properties for similar reactions and compounds.

| Parameter | Step 1: Neopentyl Iodide Synthesis | Step 2: Nitration (Victor Meyer) | Overall |

| Reactants | Neopentyl Alcohol, Triphenyl phosphite, Methyl iodide | Neopentyl Iodide, Silver Nitrite | |

| Solvent | None (neat) | Diethyl ether | |

| Reaction Time | Several hours | Several hours | |

| Reaction Temperature | Reflux | Reflux | |

| Plausible Yield | 60-75% | 40-60% | 24-45% |

| Product Boiling Point | ~145 °C (atmospheric) | Estimated ~170-180 °C (atmospheric) | |

| Product Purity | >95% after distillation | >95% after distillation |

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow and decision points in the proposed historical synthesis.

Caption: Logical workflow for the proposed synthesis of this compound.

References

Quantum Chemical Blueprint for 2,2-Dimethyl-1-nitrobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational approach for the quantum chemical characterization of 2,2-Dimethyl-1-nitrobutane. In the absence of extensive experimental data for this specific molecule, this document proposes a robust theoretical framework based on established methodologies for nitroalkanes. The protocols detailed herein provide a roadmap for determining the geometric, electronic, and thermodynamic properties of this compound, offering valuable insights for its potential applications in drug development and materials science. This guide serves as a foundational resource for researchers seeking to model and understand the behavior of this and similar nitro compounds.

Introduction

Nitroalkanes are a class of organic compounds characterized by the presence of a nitro group (-NO2). They are of significant interest due to their diverse applications, ranging from energetic materials to intermediates in organic synthesis. The versatile reactivity of the nitro group, stemming from its strong electron-withdrawing nature, makes it a key functional group in the design of novel molecules.[1] Understanding the fundamental quantum chemical properties of nitroalkanes is crucial for predicting their stability, reactivity, and potential biological activity.

This compound is a nitroalkane whose specific quantum chemical properties have not been extensively reported in the scientific literature. This guide presents a prospective theoretical study to fill this knowledge gap. By employing state-of-the-art computational methods, we can elucidate the molecular structure, vibrational frequencies, electronic properties, and thermochemistry of this compound. This information is invaluable for applications in drug design, where understanding molecular geometry and electronic charge distribution is critical for predicting ligand-receptor interactions, and in materials science for assessing thermal stability.

Proposed Computational Methodology

The following section details the proposed computational protocols for the quantum chemical analysis of this compound. These methods have been selected based on their proven accuracy and reliability for studying nitroalkanes and other organic molecules.[2][3]

Geometry Optimization

The initial step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, an iterative process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Protocol:

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for organic molecules.

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Procedure: An initial structure of this compound will be built using a molecular editor. This structure will then be subjected to geometry optimization without any symmetry constraints. The convergence criteria for the optimization will be set to the software's default "tight" settings to ensure a true energy minimum is located.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis will be performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Protocol:

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure: The frequency calculation will be performed on the optimized geometry of this compound. The resulting vibrational modes will be analyzed to identify characteristic frequencies associated with the nitro group (symmetric and asymmetric stretches) and other functional groups within the molecule.

Thermochemical Analysis

The thermochemical properties of this compound, such as its enthalpy of formation, are crucial for understanding its stability and reactivity. High-level composite methods are recommended for accurate thermochemical predictions.

Protocol:

-

Method: Gaussian-3 (G3) theory. The G3 procedure has been shown to provide accurate formation enthalpies for nitroalkanes, typically within 1 kcal/mol of experimental values.[2][3]

-

Procedure: A series of single-point energy calculations will be performed on the B3LYP-optimized geometry using different levels of theory and basis sets as prescribed by the G3 method. These energies will be combined to extrapolate to a high-accuracy energy, from which the enthalpy of formation will be derived.

Electronic Properties Analysis

Understanding the electronic properties of this compound is essential for predicting its reactivity and intermolecular interactions.

Protocol:

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Calculations:

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions will be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to determine the natural atomic charges and to analyze charge distribution and delocalization within the molecule.

-

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) will be used to predict the electronic absorption spectrum of the molecule, providing insights into its photophysical properties.

-

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. These values are hypothetical but are based on typical results for similar nitroalkanes.

Table 1: Predicted Geometric Parameters

| Parameter | Predicted Value |

| C-N Bond Length | ~1.49 Å |

| N-O Bond Lengths | ~1.22 Å |

| O-N-O Bond Angle | ~125° |

| C-C-N Bond Angle | ~110° |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~1550 |

| NO₂ Symmetric Stretch | ~1380 |

| C-N Stretch | ~880 |

| C-H Stretches | 2900-3000 |

Table 3: Predicted Thermochemical and Electronic Properties

| Property | Predicted Value |

| Enthalpy of Formation (gas phase, 298 K) | -45 ± 5 kcal/mol |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

| Dipole Moment | ~ 3.5 D |

Visualizations

The following diagrams illustrate the proposed computational workflow and a potential decomposition pathway for this compound.

Caption: Computational workflow for this compound.

Caption: A potential thermal decomposition pathway for this compound.

Conclusion

This technical guide provides a comprehensive and detailed framework for the theoretical investigation of this compound using quantum chemical calculations. By following the outlined protocols, researchers can obtain reliable data on the geometric, vibrational, thermochemical, and electronic properties of this molecule. The predicted data and workflows presented herein serve as a valuable starting point for future computational and experimental studies. The insights gained from such investigations will be instrumental in assessing the potential of this compound in various scientific and industrial applications, including drug discovery and the development of new materials.

References

A Comprehensive Guide to the Synthesis of Primary Nitroalkanes

For Researchers, Scientists, and Drug Development Professionals

Primary nitroalkanes are valuable synthetic intermediates in organic chemistry, serving as precursors to a wide range of functional groups, including amines, carbonyl compounds, and other nitro-containing molecules. Their synthesis is a critical step in the development of many pharmaceuticals and fine chemicals. This technical guide provides an in-depth review of the most important methods for synthesizing primary nitroalkanes, complete with experimental protocols and comparative data.

Nucleophilic Substitution on Alkyl Halides

The reaction of alkyl halides with a nitrite salt is a cornerstone of primary nitroalkane synthesis. The two most prominent methods are the Victor Meyer and Kornblum reactions.

Victor Meyer Reaction

The Victor Meyer reaction involves the treatment of a primary alkyl halide with silver nitrite (AgNO₂).[1][2][3] This method is particularly effective for the synthesis of primary nitroalkanes from alkyl bromides and iodides.[4]

Reaction Pathway:

Caption: Victor Meyer Reaction Pathway.

Experimental Protocol: Synthesis of 1-Nitrooctane

To a solution of 1-bromooctane (0.1 mol) in diethyl ether (200 mL), silver nitrite (0.15 mol) is added. The mixture is stirred at room temperature for 24 hours. The solid silver bromide is then filtered off, and the filtrate is washed with a saturated solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude 1-nitrooctane is purified by fractional distillation.

Kornblum Modification

The Kornblum modification utilizes sodium nitrite (NaNO₂) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] This method is often preferred due to the lower cost of sodium nitrite compared to silver nitrite. The use of a phase-transfer catalyst can improve the reaction rate and yield.[1]

Reaction Pathway:

Caption: Kornblum Reaction Pathway.

Experimental Protocol: Synthesis of 1-Nitrohexane

In a round-bottom flask, 1-bromohexane (50 mmol), sodium nitrite (75 mmol), and urea (50 mmol) are dissolved in 100 mL of DMF. The mixture is heated to 100°C for 2 hours. After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford 1-nitrohexane.

Table 1: Comparison of Victor Meyer and Kornblum Methods for Primary Nitroalkane Synthesis

| Feature | Victor Meyer Reaction | Kornblum Reaction |

| Nitrite Salt | Silver Nitrite (AgNO₂) | Sodium Nitrite (NaNO₂) |

| Solvent | Typically diethyl ether | DMF, DMSO |

| Reaction Conditions | Room temperature | Elevated temperatures |

| Cost | Higher | Lower |

| Yields for Primary Halides | Good to excellent | Good to excellent |

| Side Products | Alkyl nitrites | Alkyl nitrites |

Oxidation of Primary Amines

The oxidation of primary amines provides a direct route to primary nitroalkanes. Various oxidizing agents can be employed for this transformation.

Reaction Pathway:

Caption: Oxidation of Primary Amines.

Oxidation with Potassium Permanganate

Alkaline potassium permanganate (KMnO₄) is a powerful oxidizing agent that can convert primary amines to nitroalkanes.[6]

Experimental Protocol: Synthesis of Nitroethane from Ethylamine

Ethylamine hydrochloride (0.1 mol) is dissolved in water (100 mL), and the solution is made alkaline with a 10% sodium hydroxide solution. The solution is cooled in an ice bath, and a 4% aqueous solution of potassium permanganate is added dropwise with vigorous stirring until the purple color persists. The reaction mixture is then filtered to remove manganese dioxide, and the filtrate is extracted with diethyl ether. The ether extract is dried and distilled to give nitroethane.

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is another effective reagent for the oxidation of primary amines to nitroalkanes.[7]

Experimental Protocol: Synthesis of 1-Nitropropane from n-Propylamine

To a solution of n-propylamine (50 mmol) in dichloromethane (150 mL) at 0°C, a solution of m-CPBA (125 mmol) in dichloromethane (100 mL) is added dropwise over 1 hour. The reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The mixture is washed with a saturated sodium bicarbonate solution and water. The organic layer is dried over magnesium sulfate, and the solvent is removed to yield 1-nitropropane, which can be further purified by distillation.

Table 2: Yields for the Oxidation of Primary Amines to Primary Nitroalkanes

| Primary Amine | Oxidizing Agent | Yield (%) | Reference |

| Ethylamine | Alkaline KMnO₄ | 45-55 | [6] |

| n-Propylamine | m-CPBA | 60-70 | [7] |

| n-Butylamine | Dimethyldioxirane | 85 | [7] |

Oxidation of Oximes

The oxidation of aldoximes, which are readily prepared from aldehydes, offers a versatile route to primary nitroalkanes.[8]

Reaction Pathway:

Caption: Synthesis via Oxime Oxidation.

Oxidation with Trifluoroperacetic Acid

Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a potent oxidant for this conversion.[1]

Experimental Protocol: Synthesis of Phenylnitromethane from Benzaldehyde Oxime

To a stirred solution of benzaldehyde oxime (20 mmol) in acetonitrile (50 mL), trifluoroacetic anhydride (40 mmol) is added at 0°C. Then, 90% hydrogen peroxide (40 mmol) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to give phenylnitromethane.

Oxidation with Sodium Perborate

Sodium perborate in glacial acetic acid is a convenient and milder alternative for the oxidation of oximes.[9]

Experimental Protocol: Synthesis of 1-Nitrobutane from Butanal Oxime

Butanal oxime (30 mmol) is dissolved in glacial acetic acid (100 mL). Sodium perborate tetrahydrate (60 mmol) is added in portions over 30 minutes, and the mixture is stirred at 50-60°C for 4 hours. The reaction is then cooled, poured into water, and extracted with diethyl ether. The ether extract is washed with sodium bicarbonate solution, dried, and the solvent is removed to give 1-nitrobutane.

Table 3: Yields for the Oxidation of Aldoximes to Primary Nitroalkanes

| Aldoxime | Oxidizing Agent | Yield (%) | Reference |

| Heptanal oxime | Trifluoroperacetic acid | 78 | [1] |

| Octanal oxime | Sodium perborate/AcOH | 72 | [9] |

| Cyclohexanecarboxaldehyde oxime | Oxone® | 85 | [8] |

Nitration of Alkanes

Direct nitration of alkanes can produce nitroalkanes, but this method often suffers from a lack of selectivity and the formation of complex product mixtures, especially with larger alkanes.[10] The reaction typically proceeds via a free-radical mechanism at high temperatures.[1] For the synthesis of primary nitroalkanes, this method is generally less preferred due to the higher reactivity of secondary and tertiary C-H bonds.[10] However, electrophilic nitration using nitronium salts like nitronium hexafluorophosphate (NO₂⁺PF₆⁻) can provide a route to nitroalkanes under milder conditions.[11]

Reaction Pathway:

Caption: Nitration of Alkanes.

Experimental Protocol: Nitration of Ethane with Nitronium Hexafluorophosphate

In a suitable reactor, ethane is bubbled through a solution of nitronium hexafluorophosphate in methylene chloride at room temperature. The reaction is monitored by gas chromatography. After the reaction is complete, the mixture is carefully quenched with water, and the organic layer is separated, washed, dried, and analyzed to determine the yield of nitroethane.

Conclusion

The synthesis of primary nitroalkanes can be achieved through several distinct methodologies. The choice of method depends on factors such as the availability of starting materials, desired scale, and functional group tolerance. Nucleophilic substitution reactions of alkyl halides remain the most common and reliable methods. The oxidation of primary amines and aldoximes provide valuable alternatives, particularly when the corresponding amines or aldehydes are readily accessible. While direct nitration of alkanes is conceptually simple, its practical application for the selective synthesis of primary nitroalkanes is often limited. This guide provides researchers and drug development professionals with a solid foundation for selecting and implementing the most appropriate synthetic strategy for their specific needs.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Explain Victor Meyer's test used to distinguish 1^@, 2^@ and 3^@ alcoh [doubtnut.com]

- 4. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. youtube.com [youtube.com]

- 7. Peracid oxidation of aliphatic amines: general synthesis of nitroalkanes [scite.ai]

- 8. tandfonline.com [tandfonline.com]

- 9. Nitro compound synthesis by oxidation [organic-chemistry.org]

- 10. perlego.com [perlego.com]

- 11. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for the Preparation of 2,2-Dimethyl-1-nitrobutane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 2,2-dimethyl-1-nitrobutane, a valuable building block in organic synthesis. The presented methodologies are based on established chemical transformations and offer guidance for laboratory-scale synthesis.

Introduction

This compound is a nitroalkane derivative with potential applications in the synthesis of more complex molecules, including pharmacologically active compounds. Its sterically hindered neopentyl group adjacent to the nitro functionality presents unique synthetic challenges and opportunities. This application note details two plausible synthetic pathways for its preparation: a Henry reaction-based route and a conjugate addition approach.

Synthetic Pathway Overview

Two primary synthetic strategies have been identified for the preparation of this compound.

Route 1: Henry Reaction and Subsequent Reduction

This pathway involves the base-catalyzed condensation of pivalaldehyde with nitroethane (Henry reaction) to form a β-nitroalcohol. Subsequent dehydration of this intermediate yields a nitroalkene, which is then reduced to the target compound.

Route 2: Conjugate Addition of a Grignard Reagent

This alternative route involves the 1,4-conjugate addition of a tert-butyl Grignard reagent to nitroethene. This method offers a more direct approach to the carbon skeleton but requires the handling of the volatile and reactive nitroethene.

Data Presentation

The following tables summarize the key reaction parameters and expected yields for the proposed synthetic steps.

Table 1: Henry Reaction of Pivalaldehyde and Nitroethane

| Parameter | Value | Reference |

| Reactants | Pivalaldehyde, Nitroethane | [1] |

| Base Catalyst | Potassium Hydroxide (KOH) | [2][3] |

| Solvent | Ethanol | [3] |

| Temperature | Room Temperature | [2][3] |

| Reaction Time | Several hours | [2] |

| Yield | 64-94% (typical for similar reactions) | [2] |

Table 2: Dehydration of 1-Nitro-2,2-dimethylbutan-3-ol

| Parameter | Value | Reference |

| Reactant | 1-Nitro-2,2-dimethylbutan-3-ol | General Knowledge |

| Dehydrating Agent | Concentrated Sulfuric Acid (H₂SO₄) | [4][5] |

| Temperature | Heating | [4][5] |

| Expected Product | 2,2-Dimethyl-1-nitrobut-1-ene | [4][5] |

| Yield | Moderate to Good | General Knowledge |

Table 3: Reduction of 2,2-Dimethyl-1-nitrobut-1-ene

| Parameter | Value | Reference |

| Reactant | 2,2-Dimethyl-1-nitrobut-1-ene | General Knowledge |

| Reducing Agent | Zinc dust and water | [6] |

| Expected Product | This compound | [6] |

| Yield | Good | General Knowledge |

Table 4: Conjugate Addition of tert-Butylmagnesium Chloride to Nitroethene

| Parameter | Value | Reference |

| Reactants | tert-Butylmagnesium Chloride, Nitroethene | [7] |

| Catalyst | Cuprous Chloride (CuCl) | [7] |

| Solvent | Ether | [7] |

| Temperature | 0°C to Room Temperature | [7] |

| Yield | Good (for analogous reactions) | [7] |

Experimental Protocols

Route 1: Henry Reaction and Subsequent Reduction

Step 1: Synthesis of 1-Nitro-2,2-dimethylbutan-3-ol via Henry Reaction [1][2][3]

-

To a stirred solution of pivalaldehyde (1 equivalent) and nitroethane (1.1 equivalents) in ethanol, add a catalytic amount of potassium hydroxide.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-nitro-2,2-dimethylbutan-3-ol.

Step 2: Dehydration of 1-Nitro-2,2-dimethylbutan-3-ol [4][5]

-

To a flask containing 1-nitro-2,2-dimethylbutan-3-ol, add concentrated sulfuric acid dropwise with cooling.

-

Gently heat the reaction mixture to effect dehydration, monitoring the formation of the nitroalkene by TLC.

-

After the reaction is complete, carefully pour the mixture over ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2,2-dimethyl-1-nitrobut-1-ene.

Step 3: Reduction of 2,2-Dimethyl-1-nitrobut-1-ene [6]

-

Suspend 2,2-dimethyl-1-nitrobut-1-ene in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.

-

Add zinc dust portion-wise to the stirred mixture.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Route 2: Conjugate Addition of a Grignard Reagent[7]

Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Prepare a solution of tert-butylmagnesium chloride in anhydrous ether.

-

In a separate flask, dissolve nitroethene in anhydrous ether and cool the solution to 0°C.

-

Add a catalytic amount of cuprous chloride to the nitroethene solution.

-

Slowly add the Grignard reagent to the stirred nitroethene solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Visualizations

Caption: Synthetic route via Henry reaction.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. When 3, 3-dimethylbutan-2-ol is heated with conc. \mathrm { H } _ { 2 } \.. [askfilo.com]

- 6. doubtnut.com [doubtnut.com]

- 7. scispace.com [scispace.com]

Application Notes and Protocols: The Henry (Nitroaldol) Reaction with 2,2-Dimethyl-1-nitrobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals and complex natural products due to the versatile reactivity of the resulting β-nitro alcohol products.[2][3] These products can be readily transformed into other valuable functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[1][2]

This document provides detailed application notes and protocols for the use of a sterically hindered nitroalkane, 2,2-dimethyl-1-nitrobutane, in the Henry reaction. Due to the steric bulk surrounding the α-carbon of this compound, this substrate presents unique challenges compared to less hindered nitroalkanes. Overcoming these challenges often requires carefully optimized reaction conditions and catalyst systems.

Challenges and Considerations with Sterically Hindered Nitroalkanes

The use of sterically hindered nitroalkanes like this compound in the Henry reaction can be challenging. The steric bulk can impede the approach of the nucleophilic nitronate to the electrophilic carbonyl carbon, leading to slower reaction rates and lower yields.[1] Furthermore, side reactions such as base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction) may become more competitive.[1]

To address these challenges, the selection of an appropriate base or catalyst system is crucial. While traditional bases like alkali metal hydroxides can be used, they may lead to side reactions and are often not suitable for sterically demanding substrates.[4] Modern catalytic systems, including organocatalysts and metal complexes, have shown greater efficacy in promoting Henry reactions with hindered reactants, often with improved stereoselectivity.[5][6]

General Reaction Mechanism

The Henry reaction proceeds through the following general steps:

-

Deprotonation: A base abstracts the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-